2-(1-Ethylpyrrolidin-2-yl)acetic acid
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Overview
Description
2-(1-Ethylpyrrolidin-2-yl)acetic acid is a versatile compound with significant applications in scientific research. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in drug synthesis and the study of neurological disorders due to its unique properties.
Preparation Methods
The synthesis of 2-(1-Ethylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis of the desired compound .
Chemical Reactions Analysis
2-(1-Ethylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its biological activity. The compound’s effects are mediated through its binding to enantioselective proteins, which influences its pharmacological profile .
Comparison with Similar Compounds
2-(1-Ethylpyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific stereochemistry, make it a valuable compound for scientific research .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZYASHUWJTBAWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CC(=O)O |
Origin of Product |
United States |
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